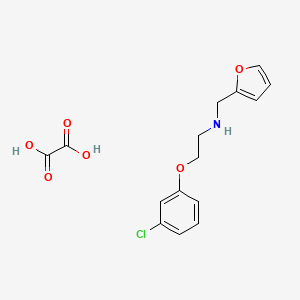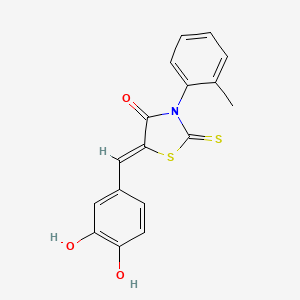![molecular formula C18H24ClNO6 B4006251 4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4006251.png)
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
Descripción general
Descripción
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a morpholine ring substituted with a 4-chloro-2-prop-2-enylphenoxy group and is paired with oxalic acid. The presence of both morpholine and phenoxy groups contributes to its diverse reactivity and functionality.
Aplicaciones Científicas De Investigación
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]morpholine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of morpholine with 3-(4-chloro-2-prop-2-enylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The final product is then purified using techniques like recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the phenoxy ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism by which 4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]morpholine exerts its effects involves interactions with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxy group may also play a role in binding to specific sites on proteins or other biomolecules, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(4-Chlorophenoxy)propyl]morpholine
- 4-[3-(4-Bromophenoxy)propyl]morpholine
- 4-[3-(4-Methylphenoxy)propyl]morpholine
Uniqueness
4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]morpholine stands out due to the presence of the prop-2-enyl group, which can impart unique reactivity and binding properties compared to its analogs
Propiedades
IUPAC Name |
4-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2.C2H2O4/c1-2-4-14-13-15(17)5-6-16(14)20-10-3-7-18-8-11-19-12-9-18;3-1(4)2(5)6/h2,5-6,13H,1,3-4,7-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFUCJKCUTVHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-1-[2-(2,4-dimethylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4006172.png)
![(3-methoxypropyl){2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B4006181.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}pyrrolidine oxalate](/img/structure/B4006197.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3-methoxy-1-propanamine oxalate](/img/structure/B4006203.png)
![2-{[3-(2-bromo-4-chlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4006209.png)
![Oxalic acid;4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine](/img/structure/B4006210.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4006225.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006227.png)

![3-(allylthio)-10-bromo-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4006235.png)

![4-[2-(2-Tert-butyl-6-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4006244.png)
![oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine](/img/structure/B4006256.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperidine oxalate](/img/structure/B4006285.png)
